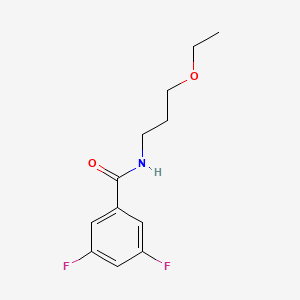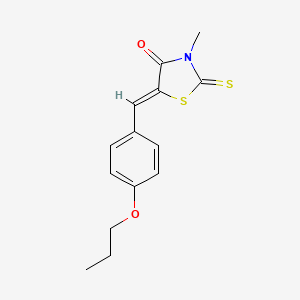
N-(4-bromo-2-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide, also known as FC-4.1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been studied for its various biochemical and physiological effects, as well as its mechanism of action and synthesis method. In 1 and its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide involves the inhibition of tubulin polymerization, which is necessary for cell division. N-(4-bromo-2-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. This disruption ultimately leads to cell death.
Biochemical and Physiological Effects
In addition to its anticancer properties, N-(4-bromo-2-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide has been shown to have anti-inflammatory effects. N-(4-bromo-2-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests that N-(4-bromo-2-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of N-(4-bromo-2-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide is its high potency. In vitro studies have shown that N-(4-bromo-2-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide has a low IC50 value, indicating that it is effective at low concentrations. However, one limitation of N-(4-bromo-2-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide. One area of interest is its potential as a combination therapy with other anticancer agents. Another area of interest is the development of analogs with improved solubility and potency. Additionally, further studies are needed to explore the anti-inflammatory properties of N-(4-bromo-2-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide and its potential as a treatment for inflammatory diseases.
Conclusion
In conclusion, N-(4-bromo-2-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide is a promising compound with potential applications in scientific research. Its synthesis method has been optimized for large-scale production, and it has been shown to have anticancer and anti-inflammatory properties. Further research is needed to explore its potential as a therapeutic agent and to develop analogs with improved properties.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide has been studied for its potential as an anticancer agent. In vitro studies have shown that N-(4-bromo-2-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide inhibits the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(4-bromo-2-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-(4-bromo-2-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide may have potential as a therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(furan-2-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O2S/c13-7-3-4-9(8(14)6-7)15-12(20)17-16-11(18)10-2-1-5-19-10/h1-6H,(H,16,18)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJRGVCIQWLVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=S)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4754401.png)
![N-[2-(phenylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4754407.png)
![[6-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4754413.png)
![1-(4-hydroxy-5-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B4754421.png)
![allyl 2-[(4-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4754422.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4754438.png)
![N-(2-ethylphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4754450.png)
![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4754466.png)

![methyl 3-({[(2-methoxybenzyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4754479.png)
![N-(3,4-dimethylphenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4754490.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4754498.png)

